3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
The compound 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS: 946362-64-7) is a benzamide derivative with a molecular formula of C₂₁H₂₆N₂O and a molecular weight of 322.4 g/mol . Its structure comprises:
- A 3,4-dimethyl-substituted benzamide core.
- An ethyl linker connecting the benzamide to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-6-8-19(13-16(15)2)21(24)22-11-10-17-7-9-20-18(14-17)5-4-12-23(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQNWIQLKVBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of the Benzamide Group: The tetrahydroquinoline intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
- Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase is significant for enhancing cholinergic neurotransmission, which can be beneficial in treating neurodegenerative diseases. Studies have shown that compounds derived from tetrahydroquinoline structures can effectively inhibit this enzyme, suggesting a potential role for 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide in Alzheimer's therapy .
- α-Glucosidase Inhibition : Compounds that inhibit α-glucosidase can help manage blood sugar levels in diabetic patients. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, thus contributing to diabetes management strategies .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Neuroprotection involves safeguarding neuronal cells from damage caused by oxidative stress and inflammation.
- Oxidative Stress Reduction : Initial findings indicate that this compound may reduce levels of reactive oxygen species (ROS) in neuronal cultures. This effect can enhance neuronal survival and function under stress conditions .
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects by modulating cytokine production. This property is crucial since chronic inflammation is a contributor to neurodegenerative diseases .
In Vitro Studies
Several studies have explored the biological activity of compounds related to this compound:
| Activity Type | Cell Line/Model | IC50/Effect Concentration | Mechanism of Action |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Human Neuronal Cells | N/A | Cholinergic enhancement |
| α-Glucosidase Inhibition | Pancreatic β-cells | N/A | Blood sugar regulation |
| Neuroprotection | Neuronal Cultures | N/A | ROS reduction |
| Anti-inflammatory | LPS Model | 10 µM | Cytokine suppression |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Target Compound vs. Chloro- and Methoxy-Substituted Analogs
- 4-Chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS: 955791-52-3): Replaces the 3,4-dimethyl groups with a 4-chloro substituent and introduces an ethyl group on the tetrahydroquinoline nitrogen. Molecular formula: C₂₀H₂₂ClN₂O (estimated molecular weight: ~342.8 g/mol). The chloro group’s electron-withdrawing nature may enhance binding affinity via halogen bonding, contrasting with the electron-donating methyl groups in the target compound .
- 2-Methoxy-/2-Ethoxy-Substituted Analogs (CAS: 922095-95-2, 922112-55-8): Feature 2-methoxy or 2-ethoxy substituents on the benzamide core. Molecular formula: C₂₅H₃₃N₃O₂ (molecular weight: 407.5 g/mol).
Comparison Table: Benzamide Core Modifications
| Compound | Substituents on Benzamide | Tetrahydroquinoline Modification | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound (CAS: 946362-64-7) | 3,4-Dimethyl | 1-Methyl | 322.4 | High lipophilicity (predicted) |
| 4-Chloro Analog (CAS: 955791-52-3) | 4-Chloro | 1-Ethyl | ~342.8 | Enhanced halogen bonding |
| 2-Methoxy Analog (CAS: 922095-95-2) | 2-Methoxy | 1-Methyl + Piperidinyl chain | 407.5 | Hydrogen-bonding capability |
Modifications to the Ethyl Linker and Amine Groups
Target Compound vs. Pyrrolidinyl/Piperidinyl Derivatives
- 2-Ethoxy-N-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS: 922112-55-8): Incorporates a pyrrolidin-1-yl group on the ethyl linker, adding a secondary amine. Molecular weight: 407.5 g/mol.
2-Methoxy Analog with Piperidinyl Group (CAS: 922095-95-2):
Comparison Table: Linker and Amine Modifications
| Compound | Amine Group on Linker | Molecular Weight (g/mol) | Structural Impact |
|---|---|---|---|
| Target Compound | None (simple ethyl) | 322.4 | Flexible linker |
| Pyrrolidinyl Derivative (CAS: 922112-55-8) | Pyrrolidin-1-yl | 407.5 | Rigidity, cationic charge |
| Piperidinyl Derivative (CAS: 922095-95-2) | Piperidin-1-yl | 407.5 | Increased steric bulk |
Tetrahydroquinoline Modifications
- 1-Ethyl vs. 1-Methyl Substitution (CAS: 955791-52-3 vs. Target Compound): Replacing the 1-methyl group with 1-ethyl slightly increases lipophilicity and alters steric interactions at the tetrahydroquinoline nitrogen.
Research Implications and Gaps
- Physicochemical Data : The target compound lacks reported melting points, solubility, or spectral data (e.g., ¹H NMR), limiting direct comparison with analogs like Rip-B (melting point: 90°C) .
- Biological Activity: highlights biological evaluation for tetrahydroquinoline derivatives, but the target compound’s pharmacological profile remains uncharacterized.
- Structural Diversity : Modifications in substituents and linker groups significantly alter molecular properties, underscoring the need for targeted structure-activity relationship (SAR) studies.
Biological Activity
3,4-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- CAS Number : 946362-64-7
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class often exhibit inhibitory effects on enzymes involved in critical pathways such as inflammation and cancer progression.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways that are pivotal in disease states.
Anticancer Potential
Several studies have demonstrated the anticancer properties of related tetrahydroquinoline derivatives. For instance:
- Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
- Case Study : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity with minimal cytotoxicity to normal cells .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In animal models of arthritis, similar compounds demonstrated significant reductions in swelling and pain .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits COX-2 | |
| Antimicrobial | Disrupts bacterial cell walls |
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:
Q & A
Q. What controls and benchmarks are critical when evaluating this compound’s efficacy in disease models?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors/agonists for the target pathway (e.g., selective serotonin reuptake inhibitors for neurological assays) .
- Blinding : Implement double-blind protocols to minimize bias in data collection .
- Dose Range : Use the Hill equation to determine non-linear response regions and avoid false negatives/positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
